(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride is a chemical compound derived from docosahexaenoic acid, which is a polyunsaturated fatty acid. This compound is notable for its multiple double bonds and is classified under fatty acyl chlorides. It plays a significant role in various biochemical processes and has applications in scientific research.
This compound can be synthesized from docosahexaenoic acid through various chemical methods. It is found naturally in marine organisms and is produced by certain microalgae and bacteria. The synthesis of this compound can also be achieved through laboratory techniques that involve the chlorination of the corresponding fatty acid.
The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride typically involves the following methods:
The molecular structure of (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride features a long hydrocarbon chain with multiple cis double bonds:
C(C=CCCC=CCC=CCC=CCC=CCC=CCC=CCC)C(=O)Cl
VCDLWFYODNTQOT-JDPCYWKWSA-N
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride participates in several important chemical reactions:
The mechanism of action for (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride primarily involves its reactivity as an acyl chloride:
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride has several important applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research in biochemistry and related fields.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: